molecular formula C5H4Cl6N2 B14004516 4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole CAS No. 5214-74-4

4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole

Cat. No.: B14004516
CAS No.: 5214-74-4
M. Wt: 304.8 g/mol
InChI Key: XFZGAEBKTWGAHX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole typically involves the chlorination of precursor imidazole compounds. The process may include the following steps:

    Starting Material: The synthesis begins with an imidazole derivative.

    Chlorination: The imidazole derivative undergoes chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole can undergo various chemical reactions, including:

    Substitution Reactions: Chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of imidazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives with different functional groups.

Scientific Research Applications

4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole involves its interaction with molecular targets such as enzymes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-Tetrachloroimidazole: Similar in structure but lacks the dichloroethyl group.

    4,4,5,5-Tetrachloroimidazole: Similar but without the additional dichloroethyl substitution.

    1,2,4,5-Tetra(1H-imidazol-1-yl)benzene: Contains multiple imidazole rings but differs in substitution pattern.

Uniqueness

4,4,5,5-Tetrachloro-1-(1,2-dichloroethyl)imidazole is unique due to the presence of both tetrachloro and dichloroethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

5214-74-4

Molecular Formula

C5H4Cl6N2

Molecular Weight

304.8 g/mol

IUPAC Name

4,4,5,5-tetrachloro-1-(1,2-dichloroethyl)imidazole

InChI

InChI=1S/C5H4Cl6N2/c6-1-3(7)13-2-12-4(8,9)5(13,10)11/h2-3H,1H2

InChI Key

XFZGAEBKTWGAHX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(C(N1C(CCl)Cl)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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